4-cyclohexyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]butan-1-one
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Overview
Description
4-cyclohexyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]butan-1-one is a complex organic compound that features a tetrazole ring, a pyrrolidine ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]butan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the tetrazole ring through a click chemistry reaction, which is known for its efficiency and mild reaction conditions. The pyrrolidine ring can be introduced through a cyclization reaction, and the final product is obtained by coupling the cyclohexyl group with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, would be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the tetrazole ring or the pyrrolidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as acetonitrile or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound could yield a ketone or an alcohol, while substitution reactions could introduce various functional groups onto the tetrazole ring.
Scientific Research Applications
4-cyclohexyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]butan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, making it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to and inhibit the activity of specific enzymes. Additionally, the pyrrolidine ring can interact with other molecular targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole-containing molecules, such as 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole , and various pyrrolidine derivatives.
Uniqueness
What sets 4-cyclohexyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]butan-1-one apart is its unique combination of a tetrazole ring, a pyrrolidine ring, and a cyclohexyl group. This combination of structural features gives the compound distinct chemical and biological properties, making it a valuable target for further research and development.
Properties
IUPAC Name |
4-cyclohexyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c21-14(8-4-7-12-5-2-1-3-6-12)20-10-9-13(11-20)15-16-18-19-17-15/h12-13H,1-11H2,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDMHKZEWFQJOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)N2CCC(C2)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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